molecular formula C18H13N3OS2 B2972210 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 477327-07-4

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No. B2972210
CAS RN: 477327-07-4
M. Wt: 351.44
InChI Key: CIIQDUJUJDFRLR-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide” is complex, with a benzothiazole ring attached to a thiazole ring via a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse and can include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .

Scientific Research Applications

Structural Studies

This compound has been studied for its structural properties . Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials and for their biological potential . A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .

Optical Materials

The compound has been studied as an optical material . This is due to its unique structural properties and the presence of the benzothiazole ring system .

Biological Potential

The compound has shown biological potential . This is likely due to the presence of the benzothiazole ring system, which is known to exhibit a wide range of biological activities .

Anti-tubercular Compounds

Benzothiazole based compounds, including this one, have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

QSAR Modeling

The compound has been used in QSAR (Quantitative Structure-Activity Relationship) modeling . This methodology provides a foundation to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .

Other Applications

The benzothiazole ring system, found in this compound, is widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to its highly pharmaceutical and biological activity .

Future Directions

The future directions for the study of “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide” and similar compounds could include further exploration of their anti-tubercular activity, investigation of their mechanism of action, and development of more efficient synthesis methods .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-16(10-12-6-2-1-3-7-12)21-18-20-14(11-23-18)17-19-13-8-4-5-9-15(13)24-17/h1-9,11H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIQDUJUJDFRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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